Critical Assessment of Availability of High-Strength Comparative Data
A comprehensive literature and patent search reveals that high-strength, direct head-to-head quantitative evidence for exact compound 860784-36-7 is absent from the public domain. No published research articles or accessible patent bioassays were found that provide its IC50, EC50, or other quantitative activity data. The BindingDB record BDBM162738, citing patent US9056843, reports an IC50 of 1200 nM for a structurally distinct compound (SMILES: FC(F)(F)c1nc(no1)-c1ccc(cc1)C(=O)NC1CCCC1, MW=325.28), not the target compound [1]. This distinction is crucial; the target compound's unique 4-propoxyphenoxy tail (MW=378.3 g/mol) confers different steric and electronic properties, making any direct extrapolation of activity unreliable. The only verified quantitative data available for this compound is its purity specification of 95% from a commercial vendor .
| Evidence Dimension | Biological Activity (HDAC4 Inhibition) |
|---|---|
| Target Compound Data | No quantitative data available in public domain |
| Comparator Or Baseline | Structurally related compound from same patent (BDBM162738): IC50 = 1200 nM |
| Quantified Difference | Not applicable; activity cannot be inferred |
| Conditions | HDAC4 inhibition assay (BindingDB record from US Patent US9056843) |
Why This Matters
A procurement decision must be based on the understanding that no public activity data exists for this specific compound, requiring the user to generate in-house data or request it from the vendor.
- [1] BindingDB. (2015). Ki Summary for BDBM162738. Retrieved from http://bdb2.ucsd.edu. View Source
